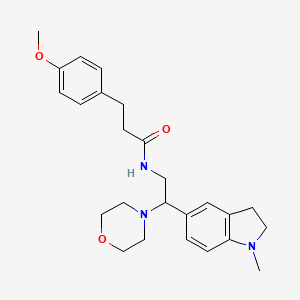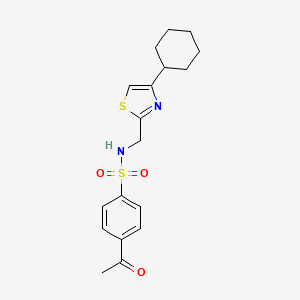
3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a methoxyphenyl group, an indolinyl group, and a morpholinoethyl group attached to a propanamide backbone. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the intermediate 4-methoxyphenylacetic acid, which is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride can then react with 2-(1-methylindolin-5-yl)-2-morpholinoethylamine under basic conditions to form the desired amide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated derivative, while reduction of the amide group may yield an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a chemical intermediate.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed experimental studies.
類似化合物との比較
Similar Compounds
3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-piperidinoethyl)propanamide: Similar structure with a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
The uniqueness of 3-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propanamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties compared to similar compounds.
特性
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27-12-11-21-17-20(6-9-23(21)27)24(28-13-15-31-16-14-28)18-26-25(29)10-5-19-3-7-22(30-2)8-4-19/h3-4,6-9,17,24H,5,10-16,18H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWKUERBDXAPLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=C(C=C3)OC)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(Triazol-1-yl)-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2374993.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methoxyazetidin-3-yl]-2,2-difluoroacetic acid](/img/structure/B2374994.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/new.no-structure.jpg)
![2-[5-(6-bromo-4H-1,3-benzodioxin-8-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-chlorophenol](/img/structure/B2374999.png)
![N-(4-fluorophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2375001.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2375005.png)

![N-(1-cyanocyclohexyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2375008.png)
![1-[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2375009.png)


![5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2375013.png)
![2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2375014.png)
